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molecular formula C10H17NO5 B8614283 ethyl 2-[(2-butoxy-2-oxoethyl)amino]-2-oxoacetate

ethyl 2-[(2-butoxy-2-oxoethyl)amino]-2-oxoacetate

Cat. No. B8614283
M. Wt: 231.25 g/mol
InChI Key: QCDMZAGNMRUVNZ-UHFFFAOYSA-N
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Patent
US07741315B2

Procedure details

A mixture of 2-butoxy-2-oxoethanaminium chloride (573.5 g, 3.42 mol), triethylamine (415 g, 4.1 mol), and diethyl oxalate (1.0 kg, 6.8 mol) in ethanol (7 L) was heated at 50° C. for 3 hours. The product mixture was cooled and concentrated under vacuum. The residue was dissolved in methylene chloride and washed with two 4 L portions of water. The organic fraction was dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum. The residual oil was subjected to column chromatography on silica gel eluting with heptane/ethyl acetate gradient. Collection and concentration of appropriate fractions provided the title material.
Name
2-butoxy-2-oxoethanaminium chloride
Quantity
573.5 g
Type
reactant
Reaction Step One
Quantity
415 g
Type
reactant
Reaction Step One
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
7 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl-].[CH2:2]([O:6][C:7](=[O:10])[CH2:8][NH3+:9])[CH2:3][CH2:4][CH3:5].C(N(CC)CC)C.[C:18](OCC)(=[O:24])[C:19]([O:21][CH2:22][CH3:23])=[O:20]>C(O)C>[CH2:22]([O:21][C:19](=[O:20])[C:18]([NH:9][CH2:8][C:7]([O:6][CH2:2][CH2:3][CH2:4][CH3:5])=[O:10])=[O:24])[CH3:23] |f:0.1|

Inputs

Step One
Name
2-butoxy-2-oxoethanaminium chloride
Quantity
573.5 g
Type
reactant
Smiles
[Cl-].C(CCC)OC(C[NH3+])=O
Name
Quantity
415 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1 kg
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Name
Quantity
7 L
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The product mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methylene chloride
WASH
Type
WASH
Details
washed with two 4 L portions of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic fraction was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
Collection and concentration of appropriate fractions

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(=O)NCC(=O)OCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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